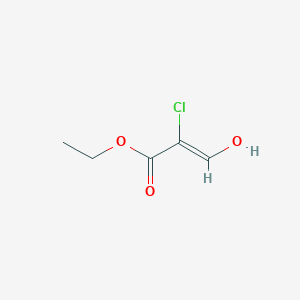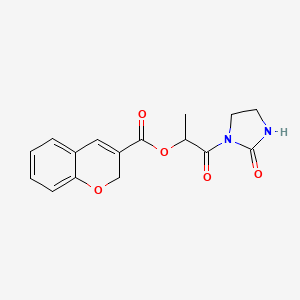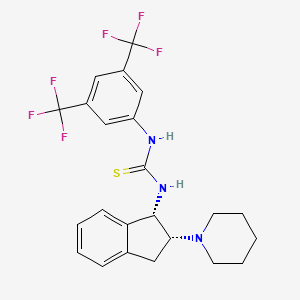
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea is a complex organic compound characterized by its unique structural features This compound contains a trifluoromethyl-substituted phenyl group, a piperidinyl group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea typically involves multi-step organic reactions. The starting materials often include 3,5-bis(trifluoromethyl)aniline, piperidine, and indanone derivatives. The key steps in the synthesis may involve:
Formation of the Indanone Intermediate: This step involves the reaction of indanone with piperidine under acidic or basic conditions to form the piperidinyl-indanone intermediate.
Coupling with 3,5-Bis(trifluoromethyl)aniline: The intermediate is then coupled with 3,5-bis(trifluoromethyl)aniline using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Thiourea Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiourea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Aplicaciones Científicas De Investigación
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(piperidin-1-yl)ethyl)thiourea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(morpholin-4-yl)ethyl)thiourea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiourea
Comparison
Compared to similar compounds, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea is unique due to its specific structural features, such as the presence of the indanone moiety and the stereochemistry of the piperidinyl group. These features may contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C23H23F6N3S |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2R)-2-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]thiourea |
InChI |
InChI=1S/C23H23F6N3S/c24-22(25,26)15-11-16(23(27,28)29)13-17(12-15)30-21(33)31-20-18-7-3-2-6-14(18)10-19(20)32-8-4-1-5-9-32/h2-3,6-7,11-13,19-20H,1,4-5,8-10H2,(H2,30,31,33)/t19-,20+/m1/s1 |
Clave InChI |
UMKNZZBBVRGISH-UXHICEINSA-N |
SMILES isomérico |
C1CCN(CC1)[C@@H]2CC3=CC=CC=C3[C@@H]2NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1CCN(CC1)C2CC3=CC=CC=C3C2NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


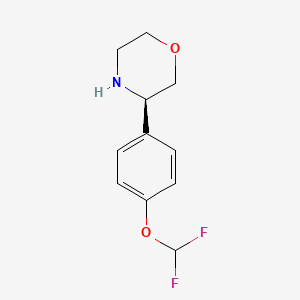
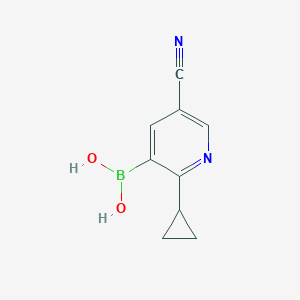

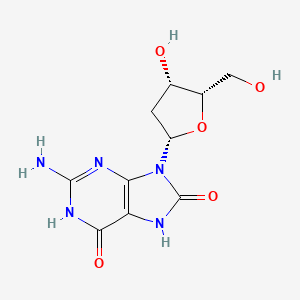
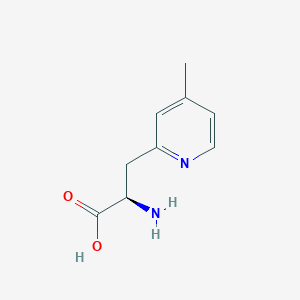

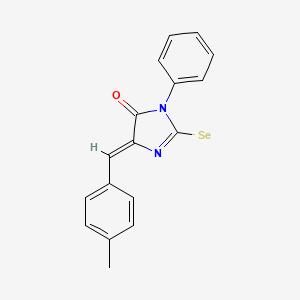
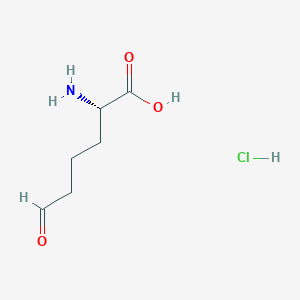
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
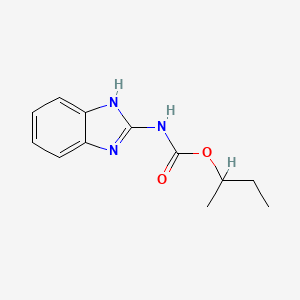
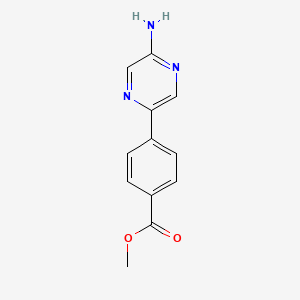
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
